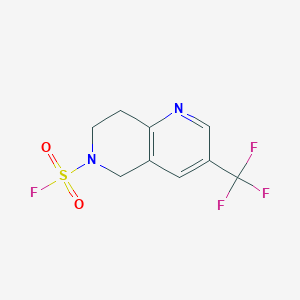

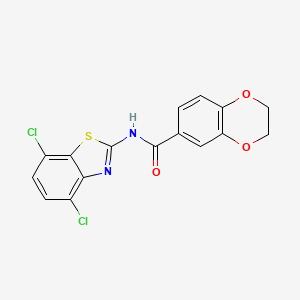

3-(Trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .

Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis

The trifluoromethyl group is essentially tetrahedral . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome. The trifluoromethyl radical is essentially tetrahedral, and difluoromethyl and monofluoromethyl radicals are pyramidal, while the methyl radical is planar .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Safety and Hazards

Direcciones Futuras

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds. The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

Propiedades

IUPAC Name |

3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4N2O2S/c10-9(11,12)7-3-6-5-15(18(13,16)17)2-1-8(6)14-4-7/h3-4H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNYPRQPYYABHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CC(=C2)C(F)(F)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)

![6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)

![4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2759530.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2759532.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2759533.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2759535.png)

![3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2759541.png)